molecular formula C14H20FN3O3S B2663334 4-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}morpholine CAS No. 712345-40-9

4-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}morpholine

Cat. No.: B2663334
CAS No.: 712345-40-9
M. Wt: 329.39
InChI Key: AERJCROLTQNHBV-UHFFFAOYSA-N
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Description

4-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}morpholine is a sulfonamide derivative featuring a piperazine core substituted with a 2-fluorophenyl group and linked via a sulfonyl bridge to a morpholine ring. This structural motif is common in medicinal chemistry, particularly in compounds targeting central nervous system (CNS) receptors (e.g., serotonin or dopamine receptors), where fluorinated aromatic groups enhance metabolic stability and receptor affinity .

Properties

IUPAC Name

4-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN3O3S/c15-13-3-1-2-4-14(13)16-5-7-17(8-6-16)22(19,20)18-9-11-21-12-10-18/h1-4H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERJCROLTQNHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}morpholine typically involves the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 2-fluorophenyl group. This can be achieved through nucleophilic substitution reactions involving 2-fluorobenzyl chloride and piperazine.

    Sulfonylation: The resulting 2-fluorophenylpiperazine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

    Morpholine Attachment: Finally, the sulfonylated piperazine is reacted with morpholine under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents or halogenating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

4-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}morpholine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in targeting specific receptors or enzymes.

    Biology: The compound can be used in biological assays to study its effects on cellular processes.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}morpholine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The compound’s closest structural analogue is 4-((4-(6-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)sulfonyl)morpholine (Compound 9 in ), which replaces the 2-fluorophenyl group with a 6-(trifluoromethyl)pyridin-2-yl substituent. Below is a comparative analysis:

Feature 4-{[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl}morpholine Compound 9
Piperazine Substituent 2-Fluorophenyl 6-(Trifluoromethyl)pyridin-2-yl
Sulfonyl Linker Present Present
Morpholine Group Present Present
Synthesis Conditions Not explicitly detailed Ca(NTf₂)₂, DABCO, THF, 24 h at rt
Electron-Withdrawing Effects Moderate (F atom) Strong (CF₃ group)
Predicted Lipophilicity Lower (fluorophenyl) Higher (CF₃-pyridinyl)

Functional Implications

  • Metabolic Stability: Fluorinated aryl groups (e.g., 2-fluorophenyl) are known to resist oxidative metabolism, whereas pyridinyl groups may engage in π-stacking interactions but could be susceptible to enzymatic degradation.
  • Synthetic Accessibility : Both compounds likely employ SuFEx chemistry, but the choice of substituents on the piperazine ring influences reaction yields and purification challenges. For example, bulkier groups like CF₃-pyridinyl might require optimized stoichiometry or longer reaction times .

Computational and Experimental Insights

Molecular Docking and SAR Studies

Though direct data for the target compound are lacking, tools like AutoDock4 () are frequently used to predict binding modes of sulfonamide derivatives. For instance:

  • Flexible Sidechain Docking : Modifying the piperazine substituent (e.g., fluorophenyl vs. CF₃-pyridinyl) could be modeled to assess steric clashes or hydrogen-bonding opportunities in receptor active sites .
  • Cross-Docking Validation : Comparative studies with HIV protease inhibitors (as in ) highlight the importance of substituent flexibility in achieving high-affinity binding—a principle applicable to sulfonamide-based ligands .

Biological Activity

The compound 4-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}morpholine is a sulfonamide derivative that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula for this compound is C14H18FN3O2SC_{14}H_{18}F_{N_3}O_2S, with a molecular weight of approximately 303.37 g/mol. Its structure includes a morpholine ring, a piperazine moiety, and a fluorophenyl group, which are significant for its biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antibacterial Activity

Research indicates that sulfonamide compounds exhibit significant antibacterial properties. The synthesized derivatives, including those with piperazine and morpholine structures, have shown moderate to strong activity against various bacterial strains.

  • Table 1: Antibacterial Activity of this compound
Bacterial StrainActivity LevelReference
Salmonella typhiModerate
Bacillus subtilisStrong
Staphylococcus aureusWeak
Escherichia coliModerate

2. Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities suggest potential applications in treating conditions like Alzheimer's disease and urinary tract infections.

  • Table 2: Enzyme Inhibition Data
Enzyme TypeInhibition IC50 (µM)Reference
Acetylcholinesterase (AChE)0.63 ± 0.001
Urease2.14 ± 0.003

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. For instance, the sulfonamide group is known to mimic para-aminobenzoic acid (PABA), inhibiting bacterial folic acid synthesis, which is crucial for bacterial growth.

Case Studies

Several studies have highlighted the efficacy of piperazine derivatives in various biological contexts:

  • Antimicrobial Efficacy : A study demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against resistant strains of bacteria, suggesting their potential as new therapeutic agents against antibiotic-resistant infections .
  • Neuroprotective Effects : Other research indicates that piperazine derivatives can enhance cognitive function by inhibiting AChE, thus increasing acetylcholine levels in the brain, which is beneficial for memory and learning processes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}morpholine, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the piperazine and morpholine rings. A common approach includes:

  • Step 1 : Sulfonylation of 4-(2-fluorophenyl)piperazine using morpholine-4-sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
  • Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and validation using HPLC (>95% purity) .
  • Optimization : Reaction yields are sensitive to stoichiometry and temperature; kinetic monitoring via TLC or in situ FTIR is recommended .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

  • Methodological Answer :

  • Spectroscopy : 1^1H/13^{13}C NMR for piperazine and sulfonyl group confirmation (e.g., sulfonyl protons at δ 3.2–3.5 ppm; fluorophenyl signals at δ 7.1–7.4 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+^+ and fragmentation patterns .
  • X-ray Crystallography : For absolute configuration, single-crystal diffraction (e.g., Mo-Kα radiation, 100 K) reveals piperazine-morpholine dihedral angles (~45–60°) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying the fluorophenyl or sulfonyl groups to enhance bioactivity?

  • Methodological Answer :

  • Fluorophenyl Modifications : Substituting 2-fluorophenyl with 3- or 4-fluoro analogs alters receptor binding affinity. Computational docking (AutoDock Vina) predicts steric clashes with hydrophobic pockets in CNS targets .
  • Sulfonyl Group : Replacing sulfonyl with carbonyl reduces metabolic stability (e.g., microsomal assays show t1/2_{1/2} drop from 8.2 to 2.1 hours) .
  • Experimental Validation : Parallel synthesis of analogs followed by in vitro screening (e.g., cAMP assays for GPCR activity) is advised .

Q. How can researchers resolve contradictions in reported bioactivity data across studies (e.g., conflicting IC50_{50} values)?

  • Methodological Answer :

  • Source Analysis : Verify assay conditions (e.g., cell line heterogeneity: HEK-293 vs. CHO cells may show 10-fold IC50_{50} differences) .
  • Standardization : Use reference compounds (e.g., clozapine for dopamine receptor assays) and adhere to FAIR data principles .
  • Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., buffer pH, incubation time) .

Q. What computational strategies predict the compound’s pharmacokinetic properties and off-target interactions?

  • Methodological Answer :

  • ADME Prediction : SwissADME or pkCSM for logP (predicted ~2.8), blood-brain barrier permeability (CNS MPO score >4), and CYP450 inhibition .
  • Off-Target Profiling : Similarity ensemble approach (SEA) identifies risk for histamine H1_1 receptor binding (Tanimoto coefficient >0.7) .
  • MD Simulations : GROMACS for assessing sulfonyl group flexibility in aqueous environments (RMSD <1.5 Å over 100 ns) .

Q. How can crystallographic data inform polymorph control during scale-up synthesis?

  • Methodological Answer :

  • Polymorph Screening : Use solvent-drop grinding (e.g., ethanol/acetone) with PXRD to identify stable forms .
  • Thermal Analysis : DSC/TGA reveals melting points (mp ~180–185°C) and hydrate formation risks .
  • Crystallization Optimization : Seeding with pre-characterized crystals in anti-solvent (e.g., water in DMF) ensures batch consistency .

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